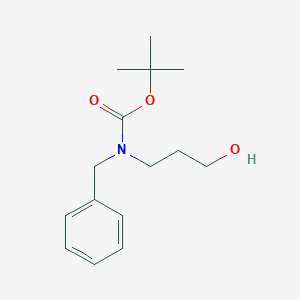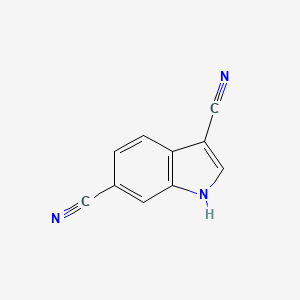
Ethyl 3-bromo-4-sulfamoylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-bromo-4-sulfamoylbenzoate is an organic compound with the molecular formula C9H10BrNO4S and a molecular weight of 308.15 g/mol . This compound is characterized by the presence of a bromine atom, a sulfamoyl group, and an ester functional group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-4-sulfamoylbenzoate typically involves the bromination of ethyl benzoate followed by the introduction of a sulfamoyl group. One common method is the electrophilic aromatic substitution reaction, where ethyl benzoate is treated with bromine in the presence of a catalyst to introduce the bromine atom at the meta position. The resulting product is then reacted with sulfamoyl chloride to introduce the sulfamoyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Ethyl 3-bromo-4-sulfamoylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoates.
Oxidation: Products include sulfonic acids.
Reduction: Products include amines.
Coupling Reactions: Products include biaryl compounds.
科学研究应用
Ethyl 3-bromo-4-sulfamoylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .
作用机制
The mechanism of action of Ethyl 3-bromo-4-sulfamoylbenzoate involves its interaction with molecular targets through its functional groups. The bromine atom and sulfamoyl group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects. The compound can also act as a ligand in coordination chemistry, forming complexes with metal ions .
相似化合物的比较
Ethyl 3-bromo-4-sulfamoylbenzoate can be compared with other similar compounds, such as:
Ethyl 3-bromo-4-nitrobenzoate: Similar structure but with a nitro group instead of a sulfamoyl group.
Ethyl 3-chloro-4-sulfamoylbenzoate: Similar structure but with a chlorine atom instead of a bromine atom.
Ethyl 3-bromo-4-aminobenzoate: Similar structure but with an amino group instead of a sulfamoyl group.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct reactivity and applications compared to its analogs .
属性
分子式 |
C9H10BrNO4S |
|---|---|
分子量 |
308.15 g/mol |
IUPAC 名称 |
ethyl 3-bromo-4-sulfamoylbenzoate |
InChI |
InChI=1S/C9H10BrNO4S/c1-2-15-9(12)6-3-4-8(7(10)5-6)16(11,13)14/h3-5H,2H2,1H3,(H2,11,13,14) |
InChI 键 |
SNQKJPNJOFJOEF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=C(C=C1)S(=O)(=O)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[2-[Di(propan-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13551922.png)
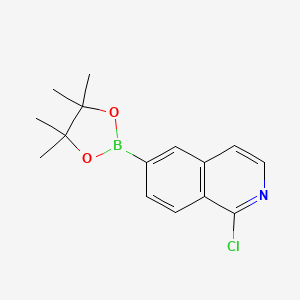
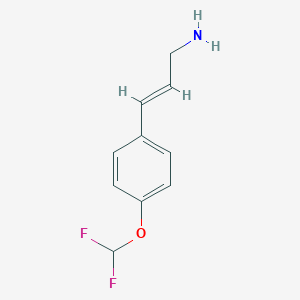
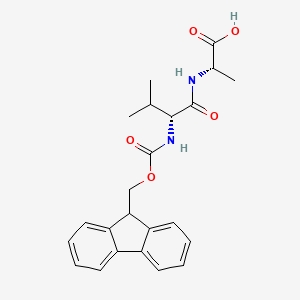
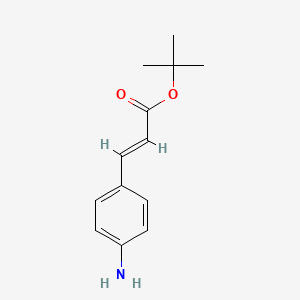
![Dispiro[3.0.3.1]nonan-9-amine](/img/structure/B13551962.png)
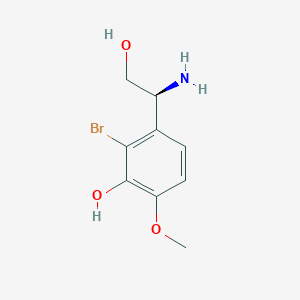
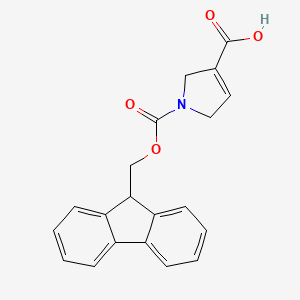
![N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B13551979.png)
